isoquinolin-3-yl trifluoromethanesulfonate
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Overview
Description
Isoquinolin-3-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S and a molecular weight of 277.22 g/mol It is an ester of trifluoromethanesulfonic acid and isoquinoline, characterized by the presence of a trifluoromethanesulfonate group attached to the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-3-yl trifluoromethanesulfonate typically involves the reaction of isoquinoline with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. A common procedure involves dissolving isoquinoline in an inert solvent such as dichloromethane, followed by the slow addition of trifluoromethanesulfonic anhydride at low temperatures to control the exothermic reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-3-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack.
Oxidation and reduction: The isoquinoline ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization: The compound can be used in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an isoquinolin-3-yl amine derivative, while oxidation might produce isoquinolin-3-one derivatives .
Scientific Research Applications
Isoquinolin-3-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of isoquinolin-3-yl trifluoromethanesulfonate involves its ability to act as an electrophile due to the presence of the trifluoromethanesulfonate group. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The isoquinoline ring can also participate in π-π stacking interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Isoquinolin-3-yl trifluoromethanesulfonate can be compared with other isoquinoline derivatives and trifluoromethanesulfonate esters:
Isoquinoline: The parent compound, isoquinoline, lacks the trifluoromethanesulfonate group, making it less reactive in nucleophilic substitution reactions.
Trifluoromethanesulfonate esters: Other esters, such as phenyl trifluoromethanesulfonate, share similar reactivity but differ in the aromatic ring structure, affecting their overall chemical behavior.
Similar Compounds
- Isoquinoline
- Phenyl trifluoromethanesulfonate
- Benzyl trifluoromethanesulfonate
Properties
CAS No. |
185950-63-4 |
---|---|
Molecular Formula |
C10H6F3NO3S |
Molecular Weight |
277.2 |
Purity |
95 |
Origin of Product |
United States |
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